N-isobutyl-4-(methylthio)benzenesulfonamide

Vue d'ensemble

Description

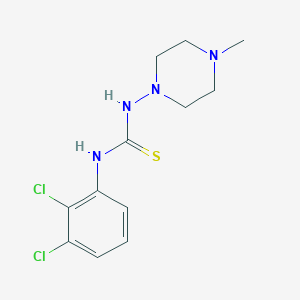

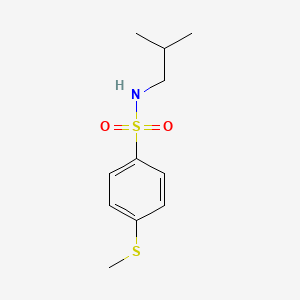

N-isobutyl-4-(methylthio)benzenesulfonamide, also known as NBMS, is a chemical compound that has been studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to have interesting properties, including the ability to inhibit certain enzymes and modulate physiological responses.

Applications De Recherche Scientifique

Endothelin Antagonism

N-Isobutyl-4-(methylthio)benzenesulfonamide derivatives have been studied for their potential as endothelin antagonists. Research by Murugesan et al. (1998) found that specific substitutions on the pendant phenyl ring of N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide, including isobutyl groups, led to improved binding and functional activity against endothelin-A (ETA) receptors. This suggests a potential role in modulating cardiovascular functions influenced by endothelin-1 (Murugesan et al., 1998).

Anticancer Activity

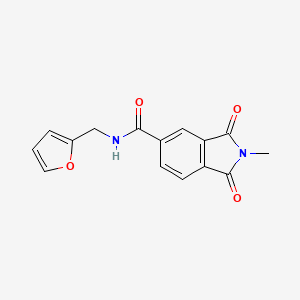

A study by Żołnowska et al. (2015) synthesized a series of N-acylbenzenesulfonamides, including variants with methylthio substituents, exhibiting anticancer activity against various human cancer cell lines. Their research indicated that the structural features of these compounds, including the N-acylsulfonamide group, contributed significantly to their cytotoxic properties (Żołnowska et al., 2015).

Enzyme Inhibition

Benzenesulfonamide derivatives, including those with isobutyl and methylthio groups, have been explored as inhibitors of certain enzymes. For instance, Gul et al. (2016) studied the inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides on human carbonic anhydrase isoenzymes. These compounds displayed potent inhibitory effects, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is a factor (Gul et al., 2016).

Metabolic Stability

The metabolic stability of N-acylsulfonamides, including those with methylthio substituents, has been evaluated. Żołnowska et al. (2015) assessed the stability of these compounds in human liver microsomes, finding that both R1 and R2 substituents affected their metabolic stability. This aspect is crucial in determining the pharmacokinetic properties of potential therapeutic agents (Żołnowska et al., 2015).

Photochemical Behavior

The photochemical behavior of sulfonamide compounds, including those structurally related to N-isobutyl-4-(methylthio)benzenesulfonamide, has been investigated. Zhou and Moore (1994) studied the photolability of sulfamethoxazole in acidic solutions, identifying primary photoproducts and postulating pathways for their formation. Understanding these photochemical properties is essential for the environmental fate and stability of these compounds (Zhou & Moore, 1994).

Propriétés

IUPAC Name |

N-(2-methylpropyl)-4-methylsulfanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S2/c1-9(2)8-12-16(13,14)11-6-4-10(15-3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSWKFLALZLWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-4-(methylsulfanyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)

![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)

![methyl 4-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5859412.png)

![3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)

![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)

![N'-[(2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859431.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)

![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)

![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)